Ethanol, 2-[(4-methylphenyl)thio]-
Overview
Description
Ethanol, 2-[(4-methylphenyl)thio]- is an organic compound with the molecular formula C9H12OS It is a derivative of ethanol where a 4-methylphenylthio group is attached to the second carbon of the ethanol molecule
Scientific Research Applications
Ethanol, 2-[(4-methylphenyl)thio]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanol, 2-[(4-methylphenyl)thio]- can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylthiophenol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Reactants: 4-methylthiophenol and ethylene oxide.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Conditions: The reaction is carried out at elevated temperatures, usually around 60-80°C, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of ethanol, 2-[(4-methylphenyl)thio]- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(4-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Esters and ethers.
Mechanism of Action
The mechanism of action of ethanol, 2-[(4-methylphenyl)thio]- involves its interaction with various molecular targets. The thioether group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[(4-chlorophenyl)thio]-: Similar structure but with a chlorine atom instead of a methyl group.
Ethanol, 2-[(4-nitrophenyl)thio]-: Contains a nitro group, which significantly alters its reactivity.
Ethanol, 2-[(4-methoxyphenyl)thio]-: The presence of a methoxy group affects its chemical properties.
Uniqueness
Ethanol, 2-[(4-methylphenyl)thio]- is unique due to the presence of the 4-methylphenylthio group, which imparts specific chemical properties such as increased hydrophobicity and altered reactivity compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in organic synthesis and biochemical research.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCQIPSCAOIEKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065401 | |
Record name | Ethanol, 2-[(4-methylphenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13290-16-9 | |
Record name | 2-[(4-Methylphenyl)thio]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13290-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-((4-methylphenyl)thio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013290169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-[(4-methylphenyl)thio]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-[(4-methylphenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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